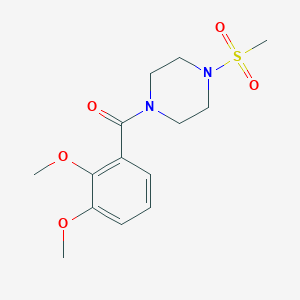![molecular formula C25H26N2O3 B248470 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in various behavioral tests. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone in lab experiments is its potential as a multifunctional compound. It has been found to have various pharmacological effects, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone. One of the potential areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential of this compound as an analgesic and anti-inflammatory agent warrants further investigation.
Synthesis Methods
The synthesis of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone involves the reaction of 1-(3-phenoxyphenyl)methylpiperazine with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of the product is around 60-70%, and the purity can be improved through recrystallization.
Scientific Research Applications
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as an antidepressant and anxiolytic agent. In addition, it has shown promising results in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
|---|---|
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O3/c28-25(20-29-22-9-3-1-4-10-22)27-16-14-26(15-17-27)19-21-8-7-13-24(18-21)30-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
InChI Key |
VMMWWFGDCYWZJX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B248387.png)
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)



![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)